molecular formula C23H26N2OS B2753535 (2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one CAS No. 329080-32-2

(2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one

Cat. No.: B2753535
CAS No.: 329080-32-2
M. Wt: 378.53
InChI Key: WEYQRRDSMCBLEQ-HLSRHWEPSA-N
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Description

(2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one is a complex organic compound characterized by its unique structural features. This compound contains a piperazine ring, a phenylprop-2-enyl group, and a methylsulfanylphenyl group, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

JS-1607 primarily targets the Casitas B-lineage lymphoma B (CBL-B) , an E3 ubiquitin ligase . CBL-B is expressed in leukocytes and regulates signaling pathways in T and NK cells, significantly limiting their antitumor effector function .

Mode of Action

JS-1607 acts as an intramolecular glue inhibitor of CBL-B . It enhances the secretion of IL-2 and IFN-γ in human T cells following TCR stimulation . In addition to enhancing T-cell activation, JS-1607 renders T cells resistant to Treg and TGF-β-mediated suppression .

Biochemical Pathways

The inhibition of CBL-B by JS-1607 affects several biochemical pathways. CBL-B attenuates activation initiated by TCR engagement, in part by mediating the requirement for CD28 co-stimulation, thus setting the threshold for T cell activation . In NK cells, CBL-B functions downstream of TAM receptors and negatively regulates cytokine production and cytotoxicity .

Pharmacokinetics

Preliminary pharmacokinetic data suggest that JS-1607 has a half-life of 4 to 10 hours and exhibits dose-proportional exposures . This indicates that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties allow for a reasonable bioavailability.

Result of Action

JS-1607 demonstrates robust, T-cell dependent, tumor regression in immunocompetent mice bearing the A20 B cell lymphoma . Moreover, in the setting of disseminated disease, the combination of daily JS-1607 administration with Rituximab enhanced tumor growth inhibition and tumor rejection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one typically involves multiple steps, including the formation of the piperazine ring and the introduction of the phenylprop-2-enyl and methylsulfanylphenyl groups. Common reagents used in the synthesis include piperazine, phenylprop-2-enyl bromide, and 4-methylsulfanylbenzaldehyde. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2OS/c1-27-22-12-9-21(10-13-22)11-14-23(26)25-18-16-24(17-19-25)15-5-8-20-6-3-2-4-7-20/h2-14H,15-19H2,1H3/b8-5+,14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYQRRDSMCBLEQ-HLSRHWEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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